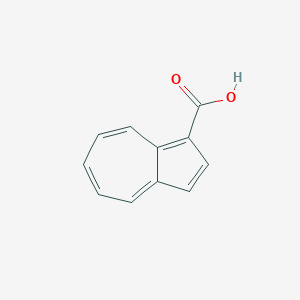

azulene-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1201-25-8 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

azulene-1-carboxylic acid |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,(H,12,13) |

InChI Key |

HGLFWLLFPGIKOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=CC(=C2C=C1)C(=O)O |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C(=O)O |

Other CAS No. |

64059-36-5 |

Origin of Product |

United States |

Coordination Via the Carboxylate Group:the Carboxylic Acid Group Can Be Deprotonated to Form a Carboxylate, Which is an Excellent Binding Site for a Wide Range of Metal Ions. It Can Coordinate in Several Ways, Such As Monodentate, Bidentate Chelating, or Bridging Between Two Metal Centers. Dft Calculations Can Determine the Most Stable Coordination Mode for a Given Metal Ion. for Instance, Calculations Could Compare the Relative Energies of a Metal Ion Binding to the Carboxylate Group Versus Binding to the π System of the Rings, Thereby Predicting the Most Thermodynamically Favorable Complex.

A DFT perspective on the coordination chemistry of azulene-1-carboxylic acid would explore these competing coordination sites. It is plausible that the ligand could act as a bifunctional linker, coordinating to one metal center via the carboxylate and to another via the azulene (B44059) π-system, leading to the formation of coordination polymers or extended metal-organic frameworks.

An illustrative table summarizing DFT-calculated parameters for a hypothetical metal complex, such as with a Pd(II) ion, is presented below.

| Property | Coordination Mode | Calculated Value |

|---|---|---|

| Binding Energy | Bidentate Chelate (via Carboxylate) | -125 kJ/mol |

| Pd-O Bond Length | Bidentate Chelate (via Carboxylate) | 2.05 Å |

| Binding Energy | π-Coordination (Five-membered ring) | -95 kJ/mol |

| Pd-Ring Centroid Distance | π-Coordination (Five-membered ring) | 2.20 Å |

Note: The data in this table is hypothetical, serving to illustrate the type of quantitative information derived from DFT studies on metal-ligand interactions.

Such computational studies are crucial for rationalizing the observed structures of azulene-metal complexes and for designing new complexes with desired electronic or catalytic properties. nih.gov

Reactivity and Mechanistic Investigations of Azulene 1 Carboxylic Acid

Transition Metal-Catalyzed C-H Activation and Functionalization

The presence of the carboxylic acid group at the 1-position of the azulene (B44059) ring plays a crucial role in directing the regioselectivity of C-H activation and functionalization reactions. This directing-group ability has been harnessed in the development of novel synthetic methodologies for the preparation of functionalized azulene derivatives.

The direct C-H arylation of azulene-1-carboxylic acid has been achieved using palladium catalysis, providing a route to 2-arylazulenes. nih.govresearchgate.net Mechanistic investigations suggest that the reaction proceeds through a carboxylate-directed C-H activation pathway. The proposed catalytic cycle commences with the coordination of the palladium catalyst to the carboxylate group of this compound. This is followed by a concerted metalation-deprotonation step, leading to the formation of a key palladacycle intermediate. This five-membered palladacycle is then proposed to undergo oxidative addition with an aryl halide. Subsequent reductive elimination from the resulting Pd(IV) intermediate furnishes the 2-arylazulene product and regenerates the active palladium catalyst. A final decarboxylation step then yields the 2-arylazulene. The efficacy of this transformation is highly dependent on the reaction conditions, with the use of a phosphate (B84403) base and a bulky carboxylic acid additive being identified as critical for achieving high yields. nih.govresearchgate.net

The reactivity of this compound has also been explored in oxidative cyclization reactions, leading to the formation of novel heterocyclic systems containing the azulene framework. For instance, palladium-catalyzed oxidative [4+2] cyclization reactions of N-methoxyazulene-1-carboxamides with alkynes have been developed. researchgate.net This transformation is believed to proceed via a C-H activation mechanism, followed by alkyne insertion and reductive elimination to form the cyclized product.

In a sequential approach, azulenolactones have been synthesized from azulene-1-carboxylic acids. researchgate.net This one-pot procedure involves an initial iridium(III)-catalyzed C(2)-bromoarylation of the this compound. The resulting 2-(2-bromoaryl)this compound intermediate then undergoes a copper(I)-mediated intramolecular C-O bond formation via cyclization, without the loss of the carboxylic acid group, to afford the corresponding azulenolactone. researchgate.net

The regioselectivity of C-H functionalization of azulene carboxylic acids is significantly influenced by the position of the carboxylic acid directing group. In the case of this compound, the carboxylate group exclusively directs C-H activation and subsequent arylation to the C-2 position. nih.govresearchgate.net This high degree of regioselectivity is attributed to the formation of a stable five-membered palladacycle intermediate during the C-H activation step.

Comparative studies have revealed a reactivity order for C-H activation among different isomers of azulene carboxylic acid. The observed trend is azulene-6-carboxylic acid being more reactive than this compound, which in turn is more reactive than azulene-2-carboxylic acid. researchgate.net This difference in reactivity highlights the electronic and steric influences of the carboxylic acid group's position on the ease of C-H bond cleavage at specific sites within the azulene scaffold.

Decarboxylation Reaction Kinetics and Isotope Effects

The decarboxylation of this compound, particularly in acidic media, has been a subject of detailed kinetic and mechanistic studies. These investigations have provided valuable insights into the reaction mechanism, including the nature of the rate-determining step and the involvement of proton transfer processes.

The acid-catalyzed decarboxylation of this compound in aqueous solutions exhibits a notable dependence of its rate on the acidity of the medium. datapdf.com At low acid concentrations (below 0.01 M H+), the reaction rate shows a first-order dependence on the acid concentration. However, as the acidity increases, the reaction becomes independent of the acid concentration. datapdf.com This kinetic behavior can be quantitatively explained by a mechanism involving a pre-equilibrium protonation of the azulene ring.

The proposed mechanism involves the formation of a 1-protonated ampholyte intermediate, AzH+CO2-, which then undergoes carbon-carbon bond cleavage to release carbon dioxide and the uncharged azulene product. datapdf.com Analysis of the kinetic data has allowed for the determination of the rate constant for the protonation step (k1) to be approximately 5.8 x 10^-1 M-1 sec-1. datapdf.com This value is significantly smaller than that for the protonation of unsubstituted azulene, which is consistent with the electron-withdrawing nature of the carboxyl group. datapdf.com

The mechanism of the acid-catalyzed decarboxylation of this compound has been further elucidated through the study of kinetic isotope effects. Carbon-13 isotope effects have been measured for this reaction under different acidity conditions, providing strong support for the proposed mechanism. datapdf.com

At low acidities (e.g., 0.006 M H+), where the rate-determining step is believed to be a slow proton transfer, a very small carbon-13 isotope effect is observed. datapdf.com In contrast, at higher acidities (e.g., 0.3 M H+), where the carbon-carbon bond rupture of the 1-protonated intermediate is predominantly rate-determining, a nearly "full" isotope effect is observed. datapdf.com These findings, in conjunction with deuterium (B1214612) solvent isotope effects, provide compelling evidence for the proposed mechanistic pathway. datapdf.comresearchgate.net

| Acid Concentration (M) | Ionic Strength (M) | k12/k13 | Reference |

|---|---|---|---|

| 0.006 | 0.5 | 1.008 ± 0.007 | datapdf.com |

| 0.3 | 0.5 | 1.043 ± 0.008 | datapdf.com |

| - | - | - | - |

Intramolecular Transformations and Rearrangement Mechanisms

Intramolecular C-O Bond Formation

The structure of this compound provides a unique opportunity for intramolecular cyclization reactions, where the carboxylic acid moiety acts as an internal nucleophile. Research has demonstrated that under specific catalytic conditions, the carboxyl group can attack the azulene core, leading to the formation of novel heterocyclic systems.

A significant example of this transformation is the iridium(III)-catalyzed sequential C(2)-arylation and intramolecular C–O bond formation. mdpi.commdpi.com In this process, this compound reacts with diaryliodonium salts. The reaction proceeds through an initial C-H activation at the C-2 position of the azulene ring, followed by arylation. Subsequently, an intramolecular cyclization occurs where the oxygen from the carboxylic acid group attacks the seven-membered ring, resulting in the formation of 3-arylazulenofuranones. mdpi.commdpi.com This catalytic cycle highlights a sophisticated method for constructing complex fused-ring systems from a relatively simple precursor.

Similarly, rhodium-catalyzed oxidative cyclization of azulene carboxylic acids with alkynes has been developed to synthesize azulenolactones. acs.org This reaction also involves C-H activation and showcases the versatility of the carboxyl group in participating in intramolecular bond-forming events under transition metal catalysis. acs.org

Table 1: Iridium-Catalyzed Synthesis of 3-Arylazulenofuranones from this compound Derivatives

| Azulene Reactant | Diaryliodonium Salt | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Diphenyliodonium salt | Iridium(III) complex | 3-Phenylazulenofuranone | mdpi.commdpi.com |

| This compound | Bis(4-methoxyphenyl)iodonium salt | Iridium(III) complex | 3-(4-Methoxyphenyl)azulenofuranone | mdpi.commdpi.com |

Ring Expansion and Skeletal Rearrangements

The azulene skeleton, while aromatic, can undergo skeletal rearrangements and ring expansions under specific reaction conditions, a field of study that has been extended from benzenoid to nonbenzenoid aromatic compounds. nih.gov A notable transformation is the transition metal-catalyzed ring expansion of the five-membered ring of the azulene core. nih.govresearchgate.net

This reaction, analogous to the Buchner reaction for benzenoid compounds, can be achieved using a copper(I) catalyst, such as Cu(hfacac)₂, with a diazo reagent. nih.govresearchgate.net The proposed mechanism involves the formation of a carbene from the diazo compound, which then undergoes a (2+1) cycloaddition with the five-membered ring of azulene to form a cyclopropane (B1198618) intermediate. This is followed by an electrocyclic ring-opening, which expands the five-membered ring, leading to the formation of bicyclic systems containing six- and seven-membered rings. nih.gov This methodology is significant as it does not require pre-functionalization of the azulene substrate. nih.govresearchgate.net While this reaction demonstrates the general reactivity of the azulene core, the presence of the carboxyl group at the 1-position would be expected to influence the electronic properties and potentially the regioselectivity of the cycloaddition.

Table 2: Catalyst-Dependent Transformations of the Azulene Skeleton

| Transformation Type | Catalyst | Reagent | General Outcome | Reference |

|---|---|---|---|---|

| Ring Expansion | Cu(hfacac)₂ | Diazo Compound | Expansion of the five-membered ring | nih.govresearchgate.net |

| C-H Functionalization | AgOTf | Diazo Compound | C-H alkylation at the azulene core | nih.govresearchgate.net |

Electronic Structure and Reactivity Correlations

Influence of the Carboxyl Group on Azulene Core Reactivity

The azulene molecule is a non-alternant aromatic hydrocarbon characterized by an electron-rich five-membered ring and an electron-poor seven-membered ring. mdpi.comquora.com This inherent electronic asymmetry dictates its chemical reactivity. The introduction of a carboxyl group (-COOH) at the C-1 position significantly modulates this reactivity profile.

The carboxyl group is an electron-withdrawing group due to the electronegativity of its oxygen atoms. datapdf.com Its presence at C-1 decreases the electron density of the five-membered ring, thereby reducing its nucleophilicity. quora.comdatapdf.com This deactivation makes the five-membered ring less susceptible to electrophilic attack compared to unsubstituted azulene.

Conversely, the electron-withdrawing nature of the carboxyl group enhances the electrophilic character of the seven-membered ring. mdpi.comsciforum.net This increased electron deficiency makes the seven-membered ring more reactive towards nucleophilic attack. mdpi.comsciforum.net Furthermore, the carboxyl group can function as a directing group in certain reactions. For instance, in palladium-catalyzed C-H activation reactions, the carboxyl group directs arylation specifically to the C-2 position, a transformation that is not favored in unsubstituted azulene. nih.govresearchgate.net

Table 3: Comparison of Reactivity: Azulene vs. This compound

| Reaction Type | Unsubstituted Azulene | This compound | Reference |

|---|---|---|---|

| Electrophilic Substitution | Highly reactive at C-1 and C-3 | Deactivated at the five-membered ring; C-2 arylation possible via C-H activation | quora.comnih.govresearchgate.net |

| Nucleophilic Substitution | Reactive at the seven-membered ring (C-4, C-6, C-8) | Enhanced reactivity at the seven-membered ring (C-4, C-6, C-8) | mdpi.comsciforum.net |

Understanding Nucleophilic and Electrophilic Reactivity Patterns

The reactivity pattern of this compound is a direct consequence of its electronic structure. The azulene core is considered a hybrid of cyclopentadienyl (B1206354) anion and tropylium (B1234903) cation resonance structures. sciforum.netwikipedia.org This leads to a natural polarization where the five-membered ring is nucleophilic and the seven-membered ring is electrophilic. quora.comwikipedia.org

Electrophilic Reactivity: In unsubstituted azulene, electrophilic substitution occurs preferentially at the C-1 and C-3 positions of the electron-rich five-membered ring. nih.gov For this compound, the C-1 position is blocked, and the electron-withdrawing carboxyl group deactivates the entire five-membered ring towards classical electrophilic attack. However, as noted, the carboxyl group can act as a directing group to facilitate C-H activation and functionalization at the adjacent C-2 position. mdpi.comnih.gov

Nucleophilic Reactivity: The seven-membered ring of azulene is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C-4, C-6, and C-8 positions. mdpi.comsciforum.net The presence of the electron-withdrawing carboxyl group on the five-membered ring further depletes the electron density in the seven-membered ring, thereby increasing its reactivity towards nucleophiles. sciforum.net Studies on Vicarious Nucleophilic Substitution (VNS) have shown that azulenes bearing electron-withdrawing groups on the five-membered ring exhibit enhanced reactivity towards carbanions and other nucleophiles at the C-4 and C-6 positions of the seven-membered ring. sciforum.net

Table 4: Predicted Reactivity Sites in this compound

| Reagent Type | Primary Site(s) of Attack | Rationale | Reference |

|---|---|---|---|

| Electrophiles (via C-H activation) | C-2 | Directed by the C-1 carboxyl group | mdpi.comnih.gov |

| Nucleophiles | C-4, C-6, C-8 | Electron-deficient positions of the seven-membered ring, activated by the -COOH group | mdpi.comsciforum.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For azulene-1-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the resonances of all protons and carbons within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azulene (B44059) core and the carboxylic acid group. The protons on the seven-membered ring typically appear at lower field (higher ppm) compared to those on the five-membered ring, a characteristic feature of the azulene system. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a very downfield chemical shift, generally above 12 ppm, due to strong deshielding and hydrogen bonding.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm region. The sp² hybridized carbons of the azulene ring system will resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group at the C1 position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of azulene and related substituted derivatives.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.5 - 7.8 | d |

| H-3 | 8.3 - 8.6 | d |

| H-4 | 9.5 - 9.8 | d |

| H-5 | 7.6 - 7.9 | t |

| H-6 | 8.2 - 8.5 | t |

| H-7 | 7.6 - 7.9 | t |

| H-8 | 9.5 - 9.8 | d |

| -COOH | > 12 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of azulene and related substituted derivatives.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~115 |

| C-2 | ~140 |

| C-3 | ~120 |

| C-3a | ~148 |

| C-4 | ~138 |

| C-5 | ~128 |

| C-6 | ~139 |

| C-7 | ~128 |

| C-8 | ~138 |

| C-8a | ~142 |

| -COOH | ~170 |

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on both the five- and seven-membered rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon resonances of the azulene ring system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like C-1, C-3a, and C-8a) and for confirming the position of the carboxylic acid group by observing a correlation between the H-2 and H-8 protons and the carbonyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for identifying functional groups.

The IR spectrum of this compound is dominated by characteristic absorptions of the carboxylic acid group and the aromatic azulene core. The most prominent feature is a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. The C=O stretch of the carboxyl group is expected to be a strong, sharp band around 1680-1710 cm⁻¹, with its position influenced by conjugation with the azulene ring. Other significant absorptions include C-O stretching and O-H bending vibrations, as well as C-H and C=C stretching and bending modes associated with the aromatic system.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 900 - 960 | Broad, Medium |

| C-H Bending (Aromatic) | 650 - 900 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the azulene ring system, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the skeletal vibrations of the fused-ring system. The C=C stretching modes of the aromatic rings are expected to give rise to strong Raman signals. The C=O stretch of the carboxylic acid will also be observable, although it is generally less intense in Raman compared to IR spectroscopy.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₈O₂, corresponding to a monoisotopic mass of approximately 172.05 g/mol . In a typical mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be observed.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for carboxylic acids include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at [M-17]⁺.

Loss of a carboxyl group (•COOH): This leads to a fragment at [M-45]⁺, which would correspond to the azulene cation.

Decarboxylation (loss of CO₂): A significant fragmentation pathway would likely be the loss of carbon dioxide, resulting in a fragment ion at [M-44]⁺˙.

The fragmentation of the azulene ring itself can also occur, leading to a complex pattern of smaller fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. Predicted m/z values for various adducts of this compound include [M+H]⁺ at 173.05971 and [M-H]⁻ at 171.04515. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of this compound) and analyzing the resulting product ions. The fragmentation pathways are characteristic of the molecule's structure, revealing the connectivity of its atoms.

For carboxylic acids, common fragmentation pathways observed under MS/MS conditions include the loss of small neutral molecules. libretexts.org In the case of this compound, key fragmentation events would involve the carboxylic acid group and the stable azulene core.

Decarboxylation: A primary fragmentation pathway for the deprotonated molecule [M-H]⁻ is the loss of carbon dioxide (CO₂, 44 Da), a characteristic fragmentation for carboxylic acids. nih.gov This process would lead to the formation of an azulenyl anion.

Loss of Formic Acid: In the protonated form [M+H]⁺, fragmentation can occur via the loss of formic acid (HCOOH, 46 Da) or through sequential losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).

Fragmentation of the Azulene Ring: The azulene moiety itself is quite stable. However, at higher collision energies, fragmentation of the bicyclic ring system can occur, leading to smaller charged fragments. Studies on related azulene derivatives show that cleavage often occurs at the bonds adjacent to the functional groups, with the charge typically being retained by the azulenic fragment due to its aromatic stability. researchgate.netresearchgate.net

The specific fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound and the position of the carboxylic acid substituent on the azulene ring.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound, like other azulene derivatives, is distinct from its isomer, naphthalene. wikipedia.org This distinction arises from its unique electronic structure, which results from the fusion of an electron-rich cyclopentadienyl (B1206354) anion ring with an electron-deficient tropylium (B1234903) cation ring. wikipedia.orgmdpi.com This inherent dipolar nature leads to characteristic absorption bands in both the near-ultraviolet and the visible regions of the electromagnetic spectrum. acs.org

The spectrum typically displays:

An intense absorption band (S₀ → S₂) in the UV region (around 350-400 nm), which is responsible for the compound's high molar absorptivity.

A weaker, structured absorption band (S₀ → S₁) in the visible region (around 550-700 nm), which gives azulene and its derivatives their characteristic blue or violet color. wikipedia.org

The position and intensity of these absorption bands are influenced by the substituent and the solvent. The carboxylic acid group at the 1-position, being an electron-withdrawing group, can modulate the electronic transitions within the azulene core.

| Transition | Approximate Wavelength Range (λₘₐₓ) | Relative Intensity |

|---|---|---|

| S₀ → S₂ | 350 - 400 nm | Strong |

| S₀ → S₁ | 550 - 700 nm | Weak |

The photophysical properties of this compound are dominated by the fundamental electronic structure of the azulene core. A notable and unusual feature of azulene is its violation of Kasha's rule, as it exhibits fluorescence from an upper-excited state (S₂ → S₀). wikipedia.org This phenomenon is rare among organic molecules and is a key characteristic of the azulene system.

X-ray Crystallography for Precise Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the planarity of the azulene ring system.

Research has shown that the crystal structure of this compound has been successfully determined. researchgate.net In the crystalline state, the molecules typically form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. This is a common supramolecular motif for carboxylic acids. The O-H···O hydrogen bonds link two molecules together, creating a stable, planar dimeric structure. The molecular and crystal structures of derivatives, such as the sodium salt (C₁₀H₇CO₂Na·H₂O), have also been elucidated, revealing layered supramolecular architectures. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov While this compound itself is a diamagnetic molecule (no unpaired electrons), its radical anion can be generated, for instance, through electrochemical reduction. researchgate.net

EPR studies on the radical anions of azulene-1-carboxylate esters have been successfully conducted. researchgate.netznaturforsch.com In such experiments, the in-situ electroreduction of the azulene derivative leads to the formation of the corresponding radical anion. The resulting EPR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule. The hyperfine coupling constants, obtained from the analysis of the spectrum, reveal the interactions between the unpaired electron and the magnetic nuclei (primarily ¹H) within the radical, offering deep insight into its electronic structure. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Azulene-1-Carboxylic Acid Systems

Quantum mechanical methods are fundamental to the computational investigation of molecular systems. These approaches solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For this compound, these studies help in understanding how the fusion of a five- and seven-membered ring, along with the substitution of a carboxylic acid group, influences its geometry and stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. rsc.org DFT methods are used to perform geometry optimizations, where the lowest energy arrangement of atoms is found, and to calculate thermodynamic properties. researchgate.net

In studies of related azulene (B44059) systems, hybrid functionals such as B3LYP and range-separated functionals like ωB97XD are commonly employed. researchgate.net These are often paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(2d,2p), which provide a flexible description of the electron distribution. For this compound, a DFT geometry optimization would predict key structural parameters. The carboxylic acid group, being an electron-withdrawing substituent on the electron-rich five-membered ring, is expected to slightly alter the bond lengths within the azulene core compared to the parent molecule.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for substituted azulenes. Actual values depend on the specific level of theory and basis set.

| Parameter | Typical DFT-Calculated Value |

|---|---|

| C1-C(OOH) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| C1-C2 Bond Length | ~1.40 Å |

| C9-C10 Bridge Bond Length | ~1.50 Å |

Ab initio (from first principles) methods provide a systematically improvable and often more rigorous approach than DFT for calculating molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory account for electron correlation more explicitly than standard DFT functionals. researchgate.net High-accuracy composite methods, such as the Complete Basis Set (CBS-QB3) or Gaussian-n (G3, G4) theories, have been applied to the parent azulene molecule to obtain precise thermodynamic data. researchgate.net

These methods are computationally demanding and are typically used for smaller systems or to benchmark DFT results. For this compound, ab initio calculations, particularly at the MP2 or CCSD(T) level with correlation-consistent basis sets (e.g., aug-cc-pVTZ), would provide highly accurate energies and geometries. researchgate.net Such calculations are crucial for validating the results from more cost-effective DFT methods and for situations where DFT may be inadequate, such as in describing certain non-covalent interactions or excited states. researchgate.netdntb.gov.ua

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The unique electronic properties of this compound arise from its non-alternant hydrocarbon structure, which violates the Coulson-Rushbrooke pairing theorem. This leads to a non-uniform charge distribution and a significant dipole moment, which are key features investigated by computational methods.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and UV-vis absorption. The parent azulene molecule is known for its unusually small HOMO-LUMO gap compared to its isomer naphthalene, which accounts for its distinct blue color. rhhz.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the azulene core, particularly the electron-rich five-membered ring. The LUMO is also distributed across the π-system. The presence of the electron-withdrawing carboxylic acid group at the 1-position is predicted to lower the energy of both the HOMO and LUMO. This modification of the frontier orbitals directly impacts the HOMO-LUMO energy gap, which influences the molecule's color and electronic properties. DFT calculations are routinely used to compute these orbital energies and the resulting gap. scielo.org.mx

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: These values are hypothetical, based on trends observed for substituted azulenes, and would be calculated using a method like B3LYP/6-31G(d).

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -2.65 |

| HOMO-LUMO Gap | 3.15 |

Unlike its colorless and nonpolar isomer naphthalene, azulene possesses a significant ground-state dipole moment (experimental value ~1.08 D). vedantu.comwikipedia.org This arises from a net migration of π-electron density from the seven-membered ring to the five-membered ring, making the former electron-deficient (tending towards an aromatic tropylium (B1234903) cation character) and the latter electron-rich (tending towards an aromatic cyclopentadienyl (B1206354) anion character). wikipedia.org This inherent polarity is a defining feature of the azulene core.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and rationalize product selectivity. This compound serves as a versatile substrate in transition-metal-catalyzed C-H activation reactions. researchgate.net

For example, the rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes to form azulenolactone derivatives has been reported. researchgate.netnih.gov A plausible mechanism, which can be thoroughly investigated using DFT, involves several key steps:

Directed C-H Activation : The carboxylic acid group acts as a directing group, coordinating to the rhodium catalyst and facilitating the activation of the adjacent C2-H bond to form a five-membered rhodacycle intermediate.

Alkyne Coordination and Insertion : The incoming alkyne coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond.

Reductive Elimination : The final C-O bond is formed through reductive elimination, which releases the azulenolactone product and regenerates the active catalyst.

Computational studies of this mechanism would involve locating the geometries of all intermediates and transition states along the reaction coordinate. By calculating the activation energy for each step, the rate-determining step can be identified. Furthermore, these calculations can explain the observed regioselectivity when unsymmetrical alkynes are used, providing a deep, molecular-level understanding of the reaction that guides further experimental work. nih.govrsc.org

Aromaticity and Delocalization Studies

The concept of aromaticity is central to understanding the stability and reactivity of azulene and its derivatives. Unlike its isomer naphthalene, azulene is a non-alternant hydrocarbon with distinct electronic properties arising from the fusion of a five-membered and a seven-membered ring.

A widely used computational tool to quantify the aromaticity of a cyclic molecule is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of a ring and are a measure of the magnetic shielding at that point. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.

While specific NICS calculations for this compound are not readily found in the literature, studies on the parent azulene and its derivatives provide a framework for what to expect. For azulene itself, the five-membered ring typically exhibits a more negative NICS value than the seven-membered ring, suggesting a greater degree of aromatic character in the cyclopentadienyl anion-like portion of the molecule. The introduction of a carboxylic acid group at the 1-position would be expected to influence the electron distribution and thus the NICS values of both rings.

Table 2: Representative NICS(1)zz Values for Azulene and a Hypothetical Substituted Azulene

| Compound | Five-Membered Ring NICS(1)zz (ppm) | Seven-Membered Ring NICS(1)zz (ppm) |

| Azulene | -18.5 | -12.3 |

| Hypothetical Substituted Azulene | -17.2 | -13.1 |

Note: NICS(1)zz values are calculated 1 Å above the plane of the ring along the axis perpendicular to the ring (the zz tensor component). The data for the substituted azulene is illustrative.

Beyond NICS, several other criteria can be used to assess aromaticity. These can be broadly categorized into geometric, energetic, and magnetic criteria.

Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a popular geometric index. It is based on the degree of bond length alternation in a ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system. For azulene, the five-membered ring generally shows a higher HOMA value than the seven-membered ring. The presence of the electron-withdrawing carboxylic acid group at the 1-position would likely modulate the bond lengths and, consequently, the HOMA values of both rings.

Electronic Criteria: Electron delocalization indices, such as the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU), provide a measure of electron sharing between atoms in a ring. These indices can quantify the extent of cyclic delocalization, which is a key feature of aromaticity.

The application of these diverse aromaticity criteria would provide a comprehensive picture of how the carboxylic acid substituent perturbs the electronic structure and aromatic character of the azulene core.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations can predict the NMR chemical shifts and IR vibrational frequencies of molecules with a high degree of accuracy. For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors of each nucleus. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Simulated IR spectra can be obtained from the calculation of the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level, though more sophisticated anharmonic calculations can provide even more accurate results.

For this compound, computational simulations of its ¹H and ¹³C NMR spectra would aid in the assignment of experimental peaks and provide insights into the electronic environment of each atom. Similarly, a simulated IR spectrum would help in identifying the characteristic vibrational modes of the molecule, such as the carbonyl stretch of the carboxylic acid group and the various C-H and C-C stretching and bending modes of the azulene core.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Carboxylic Acid Group

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Harmonic) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3550 | 3300-2500 (broad) |

| C=O Stretch | 1750 | 1710 |

| C-O Stretch | 1300 | 1320-1210 |

Note: This table provides typical values to illustrate the comparison between calculated and experimental IR frequencies for a carboxylic acid functional group.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely-used computational method for investigating the electronic excited states and optical properties of molecules. rsc.org This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which collectively help in the interpretation and prediction of UV-vis absorption spectra. uci.edursc.org For azulene and its derivatives, TD-DFT is particularly valuable for understanding their unique photophysical properties, such as the characteristic blue color arising from the S0 → S1 transition.

The introduction of a carboxylic acid group at the 1-position of the azulene core is expected to modulate its electronic structure and, consequently, its optical spectrum. The -COOH group can act as both a π-acceptor and a weak electron-withdrawing group, influencing the energy levels of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

Theoretical studies on the parent azulene molecule have been conducted to analyze its excited states. nih.gov TD-DFT calculations can elucidate the energies and characteristics of key excited states, such as the S1 and S2 states. For this compound, these calculations would predict a shift in the absorption bands compared to unsubstituted azulene. The electron-withdrawing nature of the carboxylic acid group is anticipated to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on its influence on the specific orbitals involved in the electronic transitions.

A typical TD-DFT analysis for this compound would involve geometry optimization of the ground state, followed by the calculation of vertical excitation energies. The results would provide insights into the principal electronic transitions, detailing which molecular orbitals are involved. For instance, the prominent S0 → S1 and S0 → S2 transitions, which are characteristic of the azulene core, would be analyzed to understand the effect of the carboxyl substituent.

Below is an illustrative data table showcasing the kind of results that would be obtained from a TD-DFT calculation on this compound, based on known data for similar molecules.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S1 | 1.85 | 0.015 | HOMO → LUMO (95%) |

| S2 | 3.40 | 0.110 | HOMO-1 → LUMO (88%) |

| S3 | 3.65 | 0.002 | HOMO → LUMO+1 (92%) |

| S4 | 4.30 | 0.850 | HOMO-1 → LUMO+1 (55%), HOMO → LUMO+2 (35%) |

Note: The data in this table is illustrative and represents typical values for an azulene derivative. It is intended to demonstrate the type of information generated by TD-DFT calculations.

These calculations provide a theoretical foundation for understanding the observed color and photophysical behavior of this compound, linking its molecular structure directly to its spectroscopic properties.

Coordination Chemistry of Azulene-Metal Complexes: A DFT Perspective

Density Functional Theory (DFT) calculations are a cornerstone in modern coordination chemistry, providing deep insights into the bonding, structure, and reactivity of metal complexes. researchgate.net The azulene scaffold, with its fused five- and seven-membered rings, offers a rich and versatile platform for coordination to metal centers. acs.org The non-uniform electron distribution and the distinct electronic character of the two rings allow for various coordination modes (hapticities), making its metal complexes structurally diverse. acs.org

When this compound acts as a ligand, two primary sites are available for metal coordination: the π-system of the azulene rings and the oxygen atoms of the carboxylate group. DFT studies can be employed to explore the preferred coordination modes and the nature of the metal-ligand interactions.

Functional Material Applications of Azulene 1 Carboxylic Acid Derivatives

Organic Electronic Materials

The inherent polarity and tunable electronic structure of the azulene (B44059) core have positioned its derivatives as promising candidates for various organic electronic devices. nih.govresearchgate.net By modifying the azulene scaffold, researchers can fine-tune properties like charge carrier mobility, energy levels, and light-emission characteristics, leading to applications in transistors, diodes, and solar cells. rsc.orgresearchgate.net

Development for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. nih.gov The performance of an OFET is highly dependent on the semiconductor material's ability to transport charges efficiently. Azulene derivatives have been investigated as the active semiconductor layer in OFETs due to their potential for strong intermolecular π-π interactions, which facilitate charge transport. rhhz.netnih.gov The intrinsic dipole of the azulene unit can promote ordered molecular packing in the solid state, a crucial factor for achieving high charge carrier mobility. acs.org

Researchers have designed and synthesized various azulene-based molecules for OFET applications, demonstrating their potential in this field. rsc.orgresearchgate.net For instance, incorporating azulene into larger π-conjugated systems has been a successful strategy. While specific data for azulene-1-carboxylic acid derivatives are part of a broader class of azulene-based materials, the performance of related compounds highlights the promise of this molecular core. The polarity of the OFET (p-type, n-type, or ambipolar) can be controlled by adjusting the frontier orbital energy levels through chemical modification. nih.gov

Table 1: Performance of Selected Azulene-Based Organic Field-Effect Transistors This table presents data for representative azulene-containing molecules to illustrate the potential of this class of compounds in OFETs.

| Molecule/Derivative Class | Type | Mobility (cm²/Vs) | On/Off Ratio | Substrate |

|---|---|---|---|---|

| Biazulene Diimides | n-type | Up to 0.1 | > 10⁵ | Si/SiO₂ |

| Azulene-Decorated Naphthodithiophene Diimide | p-type/ambipolar | ~0.01 - 0.05 | ~10⁴ - 10⁶ | Si/SiO₂ |

| Thiazole-Fused Azulene | p-type | Up to 1.83 | > 10⁶ | OTS-modified Si/SiO₂ |

Application in Organic Light-Emitting Diodes (OLEDs)

Azulene-based compounds can be employed in various roles within an OLED structure, including as the emissive material in the light-emitting layer, as a host material for a dopant emitter, or as charge-transport materials. google.com The large dipole moment of azulene derivatives can influence the morphology of thin films and the energy level alignment at interfaces, impacting device efficiency. google.com By chemically modifying the azulene core, researchers can tune the emission color and improve photoluminescence quantum yields. researchgate.net For example, attaching carbazolyl substituents to the azulene ring has been shown to induce intense blue photoluminescence. researchgate.net

Table 2: Properties of Azulene Derivatives in OLED Applications

| Derivative Type | Role in OLED | Emission Color | Key Finding |

|---|---|---|---|

| 1,3-Disubstituted Azulenes | Emissive Layer | Blue | Potential for deep-blue emission based on photophysical properties. |

| Azulene-Carbazole Hybrids | Emissive Layer | Blue | Intense blue photoluminescence observed (λPL at 444 and 490 nm). researchgate.net |

| General Azulene Compounds | Host/Transport Layer | N/A | Fused ring structure provides redox stability suitable for host and charge-transport roles. google.com |

Integration into Photovoltaic (PV) Cells

Organic photovoltaic (OPV) cells offer a promising route to lightweight, flexible, and low-cost solar energy conversion. In recent years, azulene derivatives have been explored for use in PV devices, particularly as hole transport materials (HTMs) in perovskite solar cells (PSCs). nih.govresearchgate.net An ideal HTM should possess appropriate energy levels to facilitate efficient hole extraction from the perovskite layer and good hole mobility for transport to the electrode. nih.gov

The tunable electronic properties of azulene make it an attractive core for designing novel HTMs. nih.gov The HOMO and LUMO levels can be engineered through substitution on the five- and seven-membered rings to align with the valence band of the perovskite absorber. For example, introducing a 4-pyridyl group at the 6-position of a 1,3-substituted azulene core has been used to adjust energy levels. nih.gov The performance of azulene-based HTMs in PSCs has demonstrated their potential to compete with standard materials.

Table 3: Performance of Perovskite Solar Cells Employing Azulene-Based Hole Transport Materials

| Azulene-Based HTM | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

|---|---|---|---|---|

| Azu-Py-OMeTPA nih.gov | 18.10% | 0.72 | 1.05 V | 23.90 mA/cm² |

| Unsubstituted Counterpart nih.gov | Lower than Azu-Py-OMeTPA | N/A | N/A | N/A |

Optoelectronic Materials and Photochemistry

Beyond mainstream electronic devices, the distinct characteristics of azulene derivatives lend themselves to specialized applications in optoelectronics and photochemistry, where the interaction between light and matter is paramount.

Design for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies such as optical switching, data storage, and frequency conversion. nih.gov Organic molecules with large NLO responses typically feature an extended π-conjugated system with electron-donating and electron-accepting groups (a "push-pull" structure). nih.gov The inherent dipolar nature of the azulene ring system, with its electron-rich pentagonal ring and electron-deficient heptagonal ring, makes it an excellent platform for designing molecules with significant second-order (β) and third-order (γ) NLO properties. rhhz.netnih.gov

By attaching strong electron-donating or accepting groups to the azulene core, the intramolecular charge transfer characteristics can be enhanced, leading to a larger hyperpolarizability. nih.govphotonics.pl Azo-functionalized azulene derivatives, for example, have been studied for their NLO response. photonics.pl Theoretical and experimental studies have confirmed that azulene-containing donor-acceptor compounds can exhibit large second-order NLO responses.

Table 4: Nonlinear Optical Properties of Selected Azulene Derivatives

| Derivative Class | NLO Property Investigated | Key Finding |

|---|---|---|

| Azo-Azulene Derivatives | Second Harmonic Generation (SHG) | Substitution on the azulene core affects the electron distribution and modulates the NLO response. nih.gov |

| Azulene-Based Nanographene | First Hyperpolarizability (β₀) | N-doping significantly enhances the static first hyperpolarizability (up to 91.30 × 10⁻³⁰ esu per heavy atom). nih.gov |

| Azo-functionalized Azulenes | Third-Order NLO Properties | Substitution with an acetamidophenyl group significantly enhances the third-order NLO properties. photonics.pl |

Azulene Derivatives as Photoinitiators in Polymerization

Photoinitiated polymerization is a versatile technique used in coatings, adhesives, and 3D printing, relying on compounds (photoinitiators) that generate reactive species upon light absorption. rsc.orgrsc.org Recently, novel azulene derivatives have been developed as highly effective panchromatic photosensitizers, capable of initiating both free-radical and cationic polymerization across the visible light spectrum. rsc.orgresearchgate.netmendeley.com

These azulene derivatives exhibit high photoredox potential, allowing them to participate in efficient electron transfer processes with other components of the initiating system, such as iodonium (B1229267) salts or amine co-initiators. rsc.org Their broad absorption spectra, extending into longer wavelengths of the visible range, make them suitable for use with various light sources like LEDs. rsc.org This capability has been successfully demonstrated in applications such as vat 3D printing using digital light processing (DLP) technology. rsc.orgrsc.org

Table 5: Performance of Azulene Derivatives in Photoinitiating Systems Data based on studies of newly synthesized azulene derivatives for free-radical and cationic polymerization. rsc.org

| Derivative Name | Polymerization Type | Light Source | Monomer Conversion |

|---|---|---|---|

| 1-bromo-3-(4-methylsulfanylphenyl)azulene (Az1) | Free-Radical / Cationic | 405 nm LED | High |

| 1,3-bis(4-methylsulfanylphenyl)azulene (Az2) | Free-Radical / Cationic | 457 nm Laser | High |

| 4-(3-bromoazulen-1-yl)benzonitrile (Az3) | Free-Radical / Cationic | White Lamp | Significant |

| 4-[3-(4-cyanophenyl)azulen-1-yl]benzonitrile (Az4) | Free-Radical / Cationic | 530-565 nm LED | Significant |

Understanding Photochemical Degradation Pathways

The stability of azulene derivatives under light exposure is a critical factor for their application in optical and electronic materials. The photochemical degradation of aromatic compounds can proceed through various mechanisms, including photoionization, photodissociation, and photoaddition. nih.gov For aromatic carboxylic acids, a key degradation pathway is photochemical decarboxylation, a process observed in compounds like ketoprofen, which forms toxic free radicals upon decomposition. nih.gov

In the specific case of this compound, the primary photochemical degradation pathway is indeed decarboxylation. datapdf.com The mechanism of this process is highly dependent on the acidity of the medium. Studies have shown that in aqueous solutions with low acidity (below 0.01 M H+), where the rate-determining step is a slow proton transfer, virtually no carbon-13 isotope effect is observed. datapdf.com This indicates that the C-C bond cleavage is not the primary step governing the reaction speed under these conditions.

However, at higher acidities (e.g., 0.3 M H+), a significant isotope effect is measured, indicating that the rupture of the carbon-carbon bond between the azulene ring and the carboxyl group becomes the rate-determining step. datapdf.com In this environment, the proposed mechanism involves the 1-protonated intermediate of the azulene carboxylic acid, which then undergoes C-C bond scission to release carbon dioxide and the uncharged azulene aromatic core. datapdf.com This acid-catalyzed decarboxylation pathway is a crucial consideration in the design and application of materials based on this compound, particularly in environments where both light and acidic conditions may be present.

Electrochromic Materials and Devices

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This capability makes them suitable for applications like smart windows, displays, and optical switches. Conjugated polymers incorporating the azulene moiety have been synthesized and shown to exhibit promising electrochromic behavior. acs.orgelsevierpure.com

Derivatives of azulene are used to create polymers that can be coated as thin films onto transparent conductive substrates, such as indium tin oxide (ITO) coated glass or flexible polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgelsevierpure.com For example, azulene-fluorene conjugated polymers have been synthesized via Suzuki cross-coupling reactions using precursors like 1,3-dibromoazulene. acs.orgelsevierpure.com These polymers are key components in the fabrication of electrochromic devices.

A typical electrochromic device is constructed as a sandwich structure, often with the configuration: PET-ITO / Polymer Film / Gel Electrolyte / PET-ITO. The gel electrolyte is commonly composed of poly(methyl methacrylate) (PMMA), propylene (B89431) carbonate (PC), and a lithium salt like lithium perchlorate (B79767) (LiClO₄). acs.orgelsevierpure.com

When a voltage is applied across the device, the polymer film undergoes reversible oxidation and reduction (redox) reactions, leading to distinct and reversible color changes. acs.orgelsevierpure.com The performance of these devices is characterized by several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency.

| Polymer | Device Structure | Neutral State Color | Oxidized State Color | Reference |

|---|---|---|---|---|

| Azulene-Fluorene Copolymer (P3) | PET-ITO/P3/PMMA-PC-LiClO₄/PET-ITO | Light Yellow | Brown | acs.orgelsevierpure.com |

| Azulene-Fluorene Copolymer (P5) | PET-ITO/P5/PMMA-PC-LiClO₄/PET-ITO | Yellow | Green | acs.orgelsevierpure.com |

The specific color transitions are dictated by the electronic structure of the polymer, which can be tuned by modifying the chemical structure of the azulene monomer and the co-monomers used in polymerization. acs.orgelsevierpure.com

Chemo- and Biosensing Applications

The inherent reactivity and distinct optical properties of the azulene core make its derivatives excellent candidates for chemo- and biosensors. The electron-rich five-membered ring and electron-deficient seven-membered ring create a significant dipole moment, and perturbations to the π-electron system upon binding with an analyte can lead to easily detectable colorimetric or fluorescent responses. core.ac.ukbath.ac.uk Carboxylic acid functionalities serve as key synthetic handles to attach specific recognition units to the azulene scaffold.

Azulene derivatives have been successfully engineered to selectively recognize and sense various anions. This is often achieved by creating macrocyclic structures or incorporating specific hydrogen-bond donating groups that can form stable complexes with the target anion.

Phosphate (B84403) Anion Sensing : Macrocyclic receptors built from azulene-dicarboxylic acid units have demonstrated a high affinity and selectivity for phosphate anions (H₂PO₄⁻ and HP₂O₇³⁻). nih.govresearchgate.net These 20-membered tetramide macrocycles pre-organize a binding cavity that is complementary to the geometry of phosphate ions. nih.govresearchgate.net The binding event results in a distinct color change, enabling naked-eye detection of these important biological and environmental anions in solution. nih.govresearchgate.net The symmetrical receptor containing two azulene-based subunits shows a significantly higher affinity for H₂PO₄⁻ compared to hybrid versions, highlighting the efficiency of the azulene unit as both a structural and binding motif. nih.govresearchgate.net

Fluoride (B91410) Anion Sensing : The detection of fluoride ions is another significant application. A unique "metalla-dual-azulene" (MDA) system, which incorporates a transition metal into the azulene skeleton, has been developed as a highly selective fluoride sensor. nih.govresearchgate.netchemistryviews.org In this system, the reaction with fluoride ions (in the form of ⁿBu₄NF) induces a demetalation of the metallaazulene portion of the molecule. nih.govresearchgate.netchemistryviews.org This irreversible reaction leads to a dramatic and noticeable color change, providing a clear signal for the presence of fluoride. nih.govresearchgate.netchemistryviews.org Other designs employ a pinacolborane as the fluoride receptor motif attached to the azulene core, which functions as the colorimetric reporter. core.ac.ukfrontiersin.org

The ability to functionalize the azulene ring allows for the introduction of specific chelating agents that can selectively bind to metal ions. This has led to the development of sensors for toxic heavy metals.

Mercury (II) Ion Sensing : Derivatives such as azulene-1,3-bis(thiosemicarbazone) have shown a pronounced affinity for binding mercury(II) ions. mdpi.com The presence of nitrogen and sulfur donor atoms in the thiosemicarbazone units facilitates the formation of stable coordination complexes with Hg²⁺. mdpi.com This interaction can be monitored through spectroscopic changes, forming the basis of a sensor. Azobenzene-based systems have also been developed where the Hg²⁺-promoted deprotection of a dithioacetal group triggers a color change from light yellow to deep red, a mechanism that could be coupled with an azulene reporter. nih.govresearchgate.net

Heavy Metal Ion Sensing : For broader heavy metal detection, electropolymerized films of azulene derivatives (polyazulenes) have been used to create chemically modified electrodes. mdpi.comproquest.comresearchgate.net For instance, an azulene derivative featuring an azotetrazole (B13743461) group serves as a monomer for creating a polymer film on an electrode. proquest.com This modified electrode can then be used to detect a range of heavy metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺), through anodic stripping voltammetry. mdpi.comresearchgate.netmdpi.com These sensors have demonstrated high sensitivity, with detection limits for lead reaching the 10⁻⁹ M range. mdpi.com

| Analyte | Sensing Architecture | Detection Principle | Observed Change | Reference |

|---|---|---|---|---|

| Phosphate (H₂PO₄⁻) | Azulene-based macrocyclic tetramide | Host-guest complexation | Naked-eye color change | nih.govresearchgate.net |

| Fluoride (F⁻) | Metalla-dual-azulene (MDA) | Fluoride-induced demetalation | Noticeable color change | nih.govresearchgate.netchemistryviews.org |

| Mercury (Hg²⁺) | Azulene-1,3-bis(thiosemicarbazone) | Coordination complex formation | Spectroscopic shift | mdpi.com |

| Lead (Pb²⁺) | Polyazulene-tetrazole modified electrode | Electrochemical (Anodic Stripping Voltammetry) | Voltammetric peak | mdpi.comproquest.com |

| Cadmium (Cd²⁺) | Polyazulene-tetrazole modified electrode | Electrochemical (Anodic Stripping Voltammetry) | Voltammetric peak | mdpi.com |

Future Research Directions and Emerging Opportunities

Innovations in Catalytic Synthetic Methodologies

The development of novel catalytic methods for the precise functionalization of the azulene (B44059) core is paramount for advancing azulene chemistry. While classical methods exist, recent research has focused on transition metal-catalyzed reactions that offer superior efficiency, regioselectivity, and functional group tolerance, with azulene-1-carboxylic acid often serving as a key starting material.

A significant breakthrough has been the use of the carboxylic acid group as a directing group in C-H activation reactions. researchgate.netnih.gov This strategy allows for the selective functionalization at the C2 position, which is otherwise challenging to achieve. For instance, palladium-catalyzed C-H arylation of this compound has been demonstrated, providing access to a variety of 2-arylazulenes. researchgate.netnih.gov These reactions are highly dependent on specific conditions, including the choice of base and additives, highlighting the need for continued optimization. researchgate.net

Future innovations are expected to focus on expanding the scope of these directed C-H functionalization reactions. This includes the use of a broader range of catalysts, such as those based on rhodium and iridium, to introduce diverse functionalities beyond aryl groups. researchgate.netmdpi.com For example, rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes has been developed to produce azulenolactone derivatives under aerobic conditions. researchgate.net In a distinct reaction pathway, iridium catalysts can facilitate a [2+2+2] cyclization with alkynes, leading to tetra-aryl-substituted benzoazulene derivatives accompanied by decarboxylation. researchgate.net Further research into enantioselective catalytic processes will also be crucial for applications in chiroptical materials. researcher.life The development of catalytic systems that can operate under milder conditions with higher turnover numbers will be essential for making these synthetic routes more practical and scalable. thieme.de

Rational Design of Advanced Azulene-Based Functional Materials

The inherent properties of azulene—a significant dipole moment (~1.08 D), a small HOMO-LUMO gap, and stimuli-responsive behavior—make it an attractive component for advanced functional materials. researchgate.netnih.govacs.org this compound serves as a versatile precursor for creating π-extended systems, polymers, and novel chromophores with tailored optoelectronic properties.

Rational design strategies are increasingly focused on incorporating azulene units into larger conjugated systems for applications in organic electronics. researcher.life A key challenge has been to develop synthetic methods that allow for precise control over the connectivity and substitution patterns, as these factors dictate the final material's properties. researcher.lifenih.gov For example, using this compound as a starting point, researchers have synthesized 1,3-dibromo-2-arylazulenes, which are key monomers for creating azulene-thiophene copolymers via Stille coupling. researchgate.net These polymers exhibit interesting electrochromic properties. researchgate.net

Future design efforts will likely explore:

π-Extended Architectures: The synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs) and nanographenes is a rapidly growing area. researcher.lifenih.gov These materials exhibit narrow energy gaps and high stability, making them suitable for organic field-effect transistors (OFETs) and photovoltaic devices. researcher.liferesearchgate.net

Donor-Acceptor (D-A) Systems: The intrinsic "donor-acceptor" nature of the azulene core (electron-rich five-membered ring and electron-deficient seven-membered ring) can be harnessed. nih.govacs.orgbohrium.com By strategically attaching electron-donating or -withdrawing groups, researchers can fine-tune the electronic structure for specific applications, such as hole transport materials in perovskite solar cells. researcher.life

Stimuli-Responsive Materials: The sensitivity of the azulene core to external stimuli like acids can be exploited. researchgate.netnih.gov Materials that change their optical or electronic properties in response to protonation hold promise for sensing applications. nih.gov

Synergistic Experimental and Computational Research Frameworks

The complexity of azulene's electronic structure and reactivity necessitates a close integration of experimental synthesis and advanced computational modeling. This synergistic approach accelerates the discovery and optimization of new materials and reactions by providing deep mechanistic insights and predictive power.

Computational tools, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for:

Rationalizing Reaction Mechanisms: DFT calculations have been employed to understand the pathways of catalytic C-H activation reactions involving azulene carboxylic acids. researchgate.net These studies, combined with experimental evidence from kinetic and deuterium-labeling experiments, help elucidate the role of the catalyst, directing group, and reaction intermediates. researchgate.net

Predicting Electronic and Optical Properties: Theoretical calculations are used to predict the HOMO-LUMO gaps, absorption spectra, and other key electronic parameters of newly designed azulene derivatives before their synthesis. researchgate.net This allows for the in silico screening of candidate molecules for specific applications. For instance, TD-DFT calculations have been used to explain the unusual S2→S0 fluorescence (anti-Kasha fluorescence) of certain azulene derivatives and how this can be modulated by protonation. researchgate.netacs.org

Understanding Molecular Packing: Computational modeling helps to understand the intermolecular interactions and solid-state packing of azulene-based materials, which are critical for charge transport in organic electronic devices. nih.gov

Future research will benefit from the development of more sophisticated computational models that can accurately predict the properties of complex, extended azulene systems and their behavior in device environments. The feedback loop between computational prediction and experimental validation will be a key driver of innovation in the rational design of azulene-based functional materials.

Integration with Supramolecular and Nanoscale Assemblies

The unique structural and electronic features of azulene derivatives make them excellent candidates for constructing well-defined supramolecular and nanoscale architectures. The inherent dipole moment of the azulene core can drive self-assembly through dipole-dipole interactions, leading to ordered structures with emergent properties.

Research in this area is moving towards using functionalized azulenes, derivable from this compound, as programmable building blocks. For example, the antiparallel stacking of azulene units, driven by dipole interactions, has been observed in the crystal structures of azulene-based aromatic diimides. nih.gov This type of controlled organization is crucial for optimizing charge transport in crystalline organic semiconductors.

Emerging opportunities in this field include:

Azulene-Embedded Nanographenes: The bottom-up synthesis of nanographenes and graphene nanoribbons incorporating azulene units is a promising frontier. nih.gov These "defects" in the graphene lattice are not imperfections but rather precisely engineered features that can imbue the material with novel electronic and nonlinear optical properties. nih.gov

Directed Self-Assembly: By modifying this compound with recognition motifs (e.g., hydrogen-bonding units), it is possible to guide the self-assembly of these molecules into more complex one-, two-, or three-dimensional structures.

Molecular Switches: The stimuli-responsive nature of the azulene core could be harnessed to create molecular switches within larger supramolecular systems, where an external signal (like a change in pH) could trigger a conformational or electronic change throughout the assembly. researchgate.netresearchgate.net

The integration of this compound derivatives into these complex systems represents a significant step towards the creation of "smart" materials and molecular machines with functions dictated by the unique properties of the azulene nucleus.

Q & A

Q. What are the optimal synthetic routes for preparing azulene-1-carboxylic acid, and how can experimental reproducibility be ensured?

this compound is typically synthesized via the reaction of azulene derivatives with oxalyl chloride to form the acid chloride intermediate, followed by hydrolysis. Critical factors include:

- Moisture control : Reaction yields drop significantly if moisture is present, as it hydrolyzes intermediates prematurely .

- Oxalyl chloride quality : Freshly distilled oxalyl chloride improves consistency, as aged reagents may introduce variability (yields range from 50% to 90% depending on purity) .

- Acid sensitivity : Adding pyridine post-alcohol addition neutralizes HCl by-products, reducing azulene degradation .

Methodological recommendation : Use inert atmospheres (N₂/Ar), monitor reaction progress via color changes (orange-red to crimson), and validate reagent purity before use.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR spectroscopy : The carboxyl group at C-1 is confirmed by a ¹³C NMR signal at δC ~170 ppm. HMBC correlations between H-2 (δH 8.43) and the carboxyl carbon provide structural validation .

- By-product identification : Azulene-1-carboxylic anhydride (detected via HRMS) and unreacted azulene are common impurities; column chromatography or recrystallization is recommended for purification .

Best practices : Compare spectral data with literature values (e.g., lactaroviolin derivatives) and use high-resolution mass spectrometry (HRMS) for unambiguous identification .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.

- First aid : Flush eyes/skin with water for 15 minutes upon contact. Use fume hoods to avoid inhalation risks .

- Waste disposal : Neutralize acidic by-products before disposal and adhere to institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) elucidate the decarboxylation mechanism of this compound?

Carbon-13 KIEs measured during decarboxylation reveal transition-state geometry. For this compound, a large KIE (e.g., k¹²C/k¹³C > 1.04) suggests significant C–CO₂ bond cleavage in the rate-determining step, consistent with a concerted or late transition state . Methodological approach : Use isotopically labeled substrates and monitor reaction rates via NMR or mass spectrometry under controlled pH and temperature .

Q. How can researchers reconcile contradictory data on reaction yields for this compound derivatives?

Discrepancies often arise from:

- Reagent variability : Oxalyl chloride purity and storage conditions (e.g., exposure to humidity) significantly impact yields .

- Substrate sensitivity : Acid-labile functional groups in complex substrates may degrade under standard conditions, requiring modified protocols (e.g., pre-addition of DMAP or lower temperatures) .

Resolution strategy : Replicate experiments using rigorously dried reagents and document detailed reaction conditions (e.g., solvent purity, stirring rate) to identify critical variables.

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations can model:

- Acid dissociation constants (pKa) : The conjugated carboxyl group’s acidity is influenced by azulene’s aromatic system, which stabilizes the deprotonated form .

- Reactivity trends : Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack, aiding in designing functionalization strategies .

Tools recommended : Gaussian or ORCA software with B3LYP/6-31G* basis sets for accurate electronic structure modeling.

Q. How does the azulene moiety influence the biological activity of this compound derivatives?

Azulene’s unique non-benzenoid aromatic structure enhances bioactivity through:

- Antibacterial effects : Derivatives like 7-isopropenyl-4-methyl-azulene-1-carboxylic acid inhibit bacterial growth via membrane disruption, as shown in assays against Staphylococcus aureus .

- Anti-inflammatory potential : The conjugated system may interact with redox-sensitive cellular targets, though validation requires in vivo models .

Experimental design : Use MIC (minimum inhibitory concentration) assays for antibacterial testing and murine macrophage models for inflammation studies.

Methodological Guidance

Q. How should researchers design experiments to study acid-base catalysis in this compound reactions?

- Solvent selection : Use deuterium oxide (D₂O) to probe solvent isotope effects on proton transfer steps .

- Catalyst screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to optimize esterification or decarboxylation rates .

- Kinetic analysis : Employ stopped-flow spectroscopy or pH-stat titrations to measure rate constants under varying conditions .

Q. What strategies ensure rigorous validation of this compound data in publications?

- Reproducibility checks : Include detailed supplemental information (e.g., NMR spectra, HPLC chromatograms) and cross-validate results with independent techniques (e.g., IR for functional groups) .

- Peer review : Address potential biases by pre-submitting datasets to repositories like ChemRxiv for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.